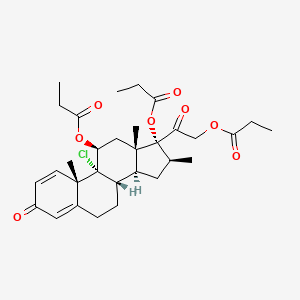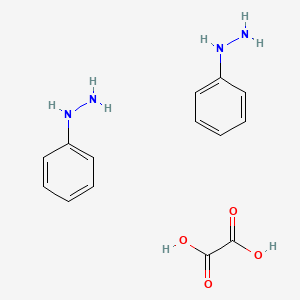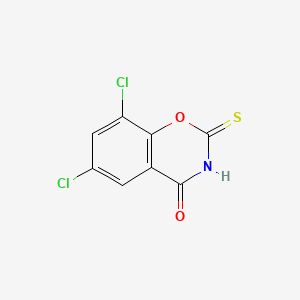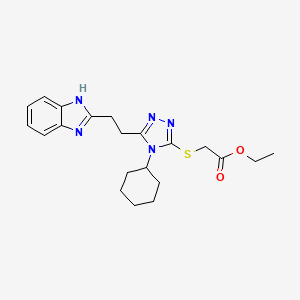![molecular formula C26H35N5O2 B13832912 9,10-Didehydro Cabergoline; Ergoline-8-carboxamide, 9,10-didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-, (8ss)-; (6aR,9R)-7-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13832912.png)
9,10-Didehydro Cabergoline; Ergoline-8-carboxamide, 9,10-didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-, (8ss)-; (6aR,9R)-7-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Didehydro Cabergoline: is a derivative of cabergoline, a well-known dopamine receptor agonist. This compound is primarily used in scientific research and is known for its structural similarity to cabergoline, which is used in the treatment of hyperprolactinemic disorders and Parkinson’s disease .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Didehydro Cabergoline typically involves the use of ergocryptine as a starting material. The process includes several steps, such as oxidation and amide formation. One of the methods involves the use of activated dimethyl sulfoxide (DMSO) and a Pinnick oxidation sequence to achieve the desired compound .
Industrial Production Methods: Industrial production of 9,10-Didehydro Cabergoline follows a similar synthetic route but on a larger scale. The process involves the use of palladium on carbon as a catalyst in N,N-dimethylformamide (DMF) for hydrogenation reactions. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity .
化学反応の分析
Types of Reactions: 9,10-Didehydro Cabergoline undergoes various chemical reactions, including:
Oxidation: Using reagents like activated DMSO.
Reduction: Typically involves hydrogenation using palladium on carbon.
Common Reagents and Conditions:
Oxidation: Activated DMSO and Pinnick oxidation sequence.
Reduction: Palladium on carbon in DMF.
Substitution: Various alkylating agents and solvents like tetrahydrofuran (THF) and DMF.
Major Products Formed: The major products formed from these reactions include various derivatives of 9,10-Didehydro Cabergoline, which are used as intermediates in the synthesis of other pharmacologically active compounds .
科学的研究の応用
Chemistry: 9,10-Didehydro Cabergoline is used as a reference standard in analytical chemistry to study the impurity profile of cabergoline. It helps in the development of new synthetic routes and the optimization of existing ones .
Biology: In biological research, this compound is used to study the interaction of dopamine receptor agonists with various receptors in the brain. It helps in understanding the pharmacodynamics and pharmacokinetics of related compounds .
Medicine: Although not used directly in medicine, 9,10-Didehydro Cabergoline serves as a precursor in the synthesis of cabergoline, which is used to treat hyperprolactinemic disorders and Parkinson’s disease .
Industry: In the pharmaceutical industry, this compound is used in the quality control of cabergoline production. It helps in ensuring the purity and efficacy of the final product .
作用機序
9,10-Didehydro Cabergoline exerts its effects by acting as a dopamine receptor agonist. It primarily targets the dopamine D2 receptors, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of prolactin secretion from the pituitary gland .
類似化合物との比較
Cabergoline: A potent dopamine receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson’s disease.
Uniqueness: 9,10-Didehydro Cabergoline is unique due to its specific structural modifications, which make it a valuable compound in research. Its ability to serve as a reference standard and its role in the synthesis of cabergoline highlight its importance in both scientific and industrial applications .
特性
分子式 |
C26H35N5O2 |
|---|---|
分子量 |
449.6 g/mol |
IUPAC名 |
(6aR,9R)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C26H35N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,14,16,19,23,28H,1,6,8,11-13,15,17H2,2-4H3,(H,27,33)/t19-,23-/m1/s1 |
InChIキー |
QSDBNKLYDMLOES-AUSIDOKSSA-N |
異性体SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)CC=C |
正規SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



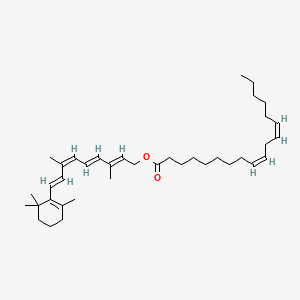
![5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one](/img/structure/B13832842.png)
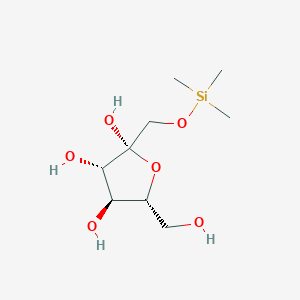
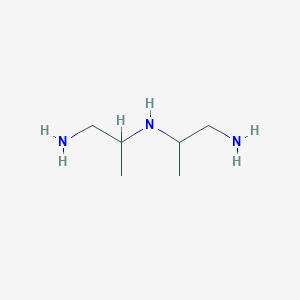
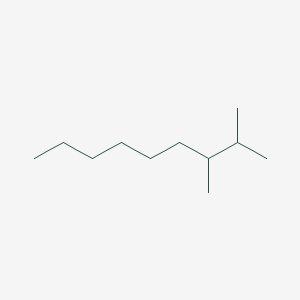
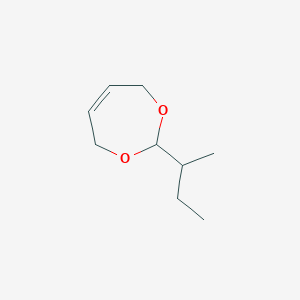
![2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B13832868.png)
